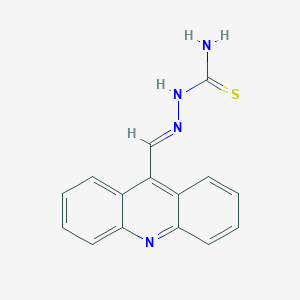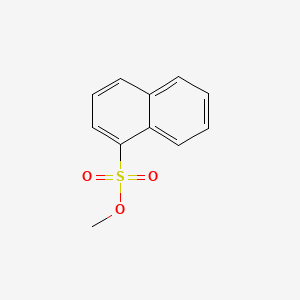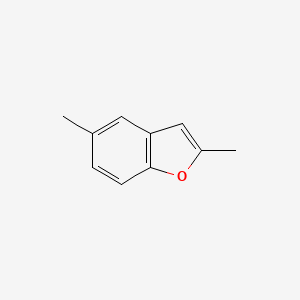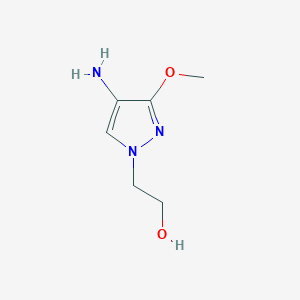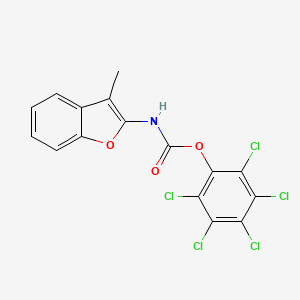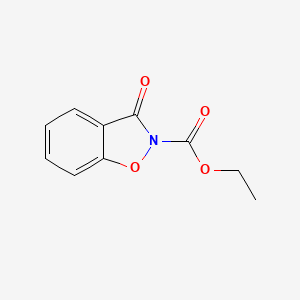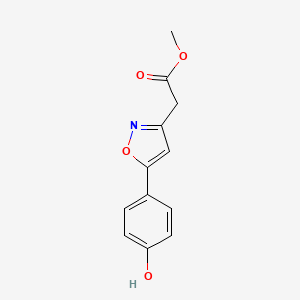![molecular formula C10H12N2O B12900419 Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- CAS No. 651314-73-7](/img/structure/B12900419.png)
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its five-membered ring structure. This compound is part of the isoxazole family, which is known for its diverse chemical properties and wide range of applications in various fields such as medicinal chemistry, organic synthesis, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives typically involves cycloisomerization reactions. One common method is the AuCl3-catalyzed cycloisomerization of α,β-acetylenic oximes, which leads to substituted isoxazoles under moderate reaction conditions . Another approach involves the oxidation of propargylamines to the corresponding oximes, followed by CuCl-mediated intramolecular cyclization . These methods are known for their high yields and functional group compatibility.
Industrial Production Methods
Industrial production of isoxazole derivatives often employs large-scale cycloaddition reactions. For example, the cycloaddition of copper (I) acetylides to azides and nitrile oxides provides access to 3,4-disubstituted isoxazoles . This process is highly reliable and exhibits a wide scope with respect to both components, making it suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oximes and other derivatives.
Reduction: Reduction reactions can convert isoxazole derivatives into corresponding amines.
Substitution: Isoxazole derivatives can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl nitrite, isoamyl nitrite, and CuCl. Reaction conditions often involve moderate temperatures and the presence of catalysts such as AuCl3 or CuCl .
Major Products
The major products formed from these reactions include various substituted isoxazoles, oximes, and amines. These products are valuable intermediates in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and functional groups. The presence of the isoxazole ring allows it to bind to active sites of enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Methyl-3-(2-pyrrolidinyl)isoxazole: This compound shares a similar structure but has a methyl group instead of a propynyl group.
3,5-Disubstituted Isoxazoles: These compounds have substitutions at both the 3 and 5 positions of the isoxazole ring.
Uniqueness
Isoxazole, 5-[3-(2-pyrrolidinyl)-1-propynyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propynyl group enhances its reactivity and potential for further functionalization, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
651314-73-7 |
|---|---|
Molekularformel |
C10H12N2O |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
5-(3-pyrrolidin-2-ylprop-1-ynyl)-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h6,8-9,11H,2-4,7H2 |
InChI-Schlüssel |
GGMRHLNABFMDIP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(NC1)CC#CC2=CC=NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



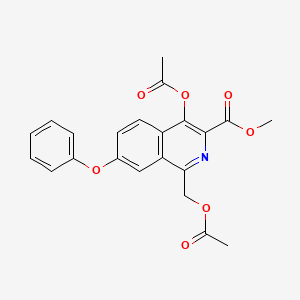
![1,2-Diazabicyclo[3.2.0]hept-3-ene](/img/structure/B12900342.png)
